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Compound of Interest

Compound Name: 2-Amino-3-Nitrophenol

Cat. No.: B1277897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3-Nitrophenol (CAS No: 603-85-0), a key intermediate in various synthetic

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-3-Nitrophenol. It is
important to note that direct tabulated spectral data for this compound is not widely available in

published literature. Therefore, the presented data is an analysis and interpretation of available

spectral images.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.8 m 1H Ar-H

~6.8 - 7.2 m 2H Ar-H

~5.0 (broad) s 2H -NH₂

~9.5 (broad) s 1H -OH

Note: The spectrum was reported in DMSO-d6. Chemical shifts are estimated from the spectral

image.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~150 C-OH

~140 C-NH₂

~135 C-NO₂

~115 - 130 Ar-CH

Note: Chemical shifts are estimated from the spectral image.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 - 3200 Strong, Broad O-H and N-H stretching

~3100 - 3000 Medium Aromatic C-H stretching

~1620 - 1580 Strong
N-H bending and C=C

stretching (aromatic)

~1540 & ~1340 Strong
Asymmetric and symmetric

NO₂ stretching

~1300 - 1200 Strong C-O stretching (phenol)

~1200 - 1000 Medium C-N stretching

~900 - 650 Medium
Aromatic C-H out-of-plane

bending

Note: Peak positions are estimated from the provided IR spectrum image.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific absorption maxima (λmax) for 2-Amino-3-Nitrophenol are not readily available in the

reviewed literature. However, based on its structure containing a nitrophenol chromophore,

significant absorption is expected in the UV and possibly the visible range. For comparison, the

related isomer 2-Amino-4-nitrophenol exhibits absorption maxima at 224 nm, 262 nm, and 308

nm.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Amino-3-Nitrophenol.

Materials:
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2-Amino-3-Nitrophenol sample

Deuterated solvent (e.g., DMSO-d₆)

5 mm NMR tubes

Volumetric flasks and pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-Amino-3-
Nitrophenol sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR

tube. The final solution height should be approximately 4-5 cm.

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform shimming to optimize the magnetic field homogeneity.

Acquisition of ¹H NMR Spectrum:

Set the appropriate spectral width, acquisition time, and number of scans.

Acquire the ¹H NMR spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Integrate the peaks and determine their multiplicities and coupling constants.
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Acquisition of ¹³C NMR Spectrum:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence.

Set appropriate spectral width, acquisition time, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Process the data similarly to the ¹H spectrum and reference it using the solvent peak (e.g.,

DMSO-d₆ at 39.52 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain the infrared spectrum of solid 2-Amino-3-Nitrophenol.

Materials:

2-Amino-3-Nitrophenol sample (solid)

FTIR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 2-Amino-3-Nitrophenol powder onto

the ATR crystal using a clean spatula.

Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and

evenly against the crystal.
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Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

and a soft, lint-free wipe.

UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of 2-Amino-3-Nitrophenol in a suitable

solvent.

Materials:

2-Amino-3-Nitrophenol sample

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Volumetric flasks and micropipettes

Procedure:

Solution Preparation: Prepare a stock solution of 2-Amino-3-Nitrophenol of a known

concentration in the chosen spectroscopic grade solvent. From the stock solution, prepare a

dilute solution such that the maximum absorbance falls within the optimal range of the

instrument (typically 0.2 - 1.0 AU).

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the sample holder and run a baseline correction over the desired wavelength

range (e.g., 200-800 nm).
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Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution

before filling it. Place the sample cuvette in the spectrophotometer.

Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data described in this guide.
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[https://www.benchchem.com/product/b1277897#spectroscopic-data-of-2-amino-3-
nitrophenol-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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